molecular formula C11H22N2O2 B112539 2-(Aminoethyl)-1-N-Boc-pyrrolidine CAS No. 370069-29-7

2-(Aminoethyl)-1-N-Boc-pyrrolidine

Cat. No. B112539
M. Wt: 214.3 g/mol
InChI Key: VCYKQOGWPICUKV-UHFFFAOYSA-N
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Description

“2-(Aminoethyl)-1-N-Boc-pyrrolidine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazoles, which are significant class of organic medicinal compounds, has been utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Another example is the synthesis of amino cellulose sulfate (ACS) which was prepared by a three-step synthesis starting with the functionalization of microcrystalline cellulose with p-toluenesulfonyl (tosyl) groups .

Scientific Research Applications

Chiral Peptide Nucleic Acids (PNAs)

  • Scientific Field : Biochemistry
  • Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
  • Methods of Application : The synthesis of chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .
  • Results or Outcomes : The modifications in the PNA backbone improve its antisense and antigene properties. The chiral PNAs have shown promising results in hybridization and are resistant to nucleases and proteases .

Inhibition of Store-Operated Calcium Entry (SOCE)

  • Scientific Field : Pharmacology
  • Application Summary : 2-Aminoethyl Diphenylborinate (2-APB) derivatives have been used for the inhibition of SOCE in MDA-MB-231 breast cancer cells .
  • Methods of Application : Several novel derivatives of 2-APB were synthesized, introducing halogen and other small substituents systematically on each position of one of the phenyl rings .
  • Results or Outcomes : The structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .

Ethanolamine

  • Scientific Field : Biochemistry
  • Application Summary : Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound. The molecule is bifunctional, containing both a primary amine and a primary alcohol .
  • Methods of Application : Ethanolamine is commonly used as a building block for the synthesis of polycarboxylic acids and their salts, and chelating agents .
  • Results or Outcomes : Ethanolamine is a component in the formation of cellular membranes and is thus a molecular building block for life .

Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide

  • Scientific Field : Material Science
  • Application Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .
  • Methods of Application : The covalent functionalization of tris(2-aminoethyl)amine (tren) onto the graphene oxide surface is achieved by the ring opening of epoxide with primary amine moieties .
  • Results or Outcomes : The intercalated material shows a good selective fluorescent chemosensor for the cerium ion in aqueous solution .

Tris(2-aminoethyl)amine

  • Scientific Field : Environmental Science
  • Application Summary : Tris(2-aminoethyl)amine can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions .
  • Methods of Application : The grafting process involves the covalent attachment of Tris(2-aminoethyl)amine to the surface of MWCNT .
  • Results or Outcomes : The grafted material can be used for wastewater treatment based applications, specifically for the extraction of metal ions .

Ethanolamine

  • Scientific Field : Biochemistry
  • Application Summary : Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound. The molecule is bifunctional, containing both a primary amine and a primary alcohol .
  • Methods of Application : Ethanolamine is commonly used as a building block for the synthesis of polycarboxylic acids and their salts, and chelating agents .
  • Results or Outcomes : Ethanolamine is a component in the formation of cellular membranes and is thus a molecular building block for life .

Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide

  • Scientific Field : Material Science
  • Application Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .
  • Methods of Application : The covalent functionalization of tris(2-aminoethyl)amine (tren) onto the graphene oxide surface is achieved by the ring opening of epoxide with primary amine moieties .
  • Results or Outcomes : The intercalated material shows a good selective fluorescent chemosensor for the cerium ion in aqueous solution .

Tris(2-aminoethyl)amine

  • Scientific Field : Environmental Science
  • Application Summary : Tris(2-aminoethyl)amine can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions .
  • Methods of Application : The grafting process involves the covalent attachment of Tris(2-aminoethyl)amine to the surface of MWCNT .
  • Results or Outcomes : The grafted material can be used for wastewater treatment based applications, specifically for the extraction of metal ions .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKQOGWPICUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627343
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminoethyl)-1-N-Boc-pyrrolidine

CAS RN

370069-29-7
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370069-29-7
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